molecular formula C20H17FO B597709 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl CAS No. 1352318-66-1

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Cat. No.: B597709
CAS No.: 1352318-66-1
M. Wt: 292.353
InChI Key: QKLGMKJGHUXNHM-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluoro-3-methylbiphenyl and benzyloxyboronic acid, are prepared.

    Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.

Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the fluorine or methyl groups, resulting in the formation of various reduced biphenyl derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds.

Scientific Research Applications

4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is largely dependent on its chemical structure and the specific context of its application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biochemical pathways and elicit specific biological responses .

Comparison with Similar Compounds

Uniqueness: 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is unique due to the specific combination of a benzyloxy group, a fluorine atom, and a methyl group on the biphenyl structure. This unique arrangement of substituents provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLGMKJGHUXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718387
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-66-1
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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